(4-Fluoro-3-nitrophenyl)methanamine
Overview
Description
“(4-Fluoro-3-nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H7FN2O2 . It is also known by other names such as 4-Fluoro-3-nitro-benzylamine and Rarechem AL BW 0973 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(4-Fluoro-3-nitrophenyl)methanamine” is 1S/C7H7FN2O2.ClH/c8-6-2-1-5 (4-9)3-7 (6)10 (11)12;/h1-3H,4,9H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Fluoro-3-nitrophenyl)methanamine” has a molecular weight of 170.14 . It has a boiling point of 311.2ºC at 760 mmHg and a density of 1.355g/cm3 . .Scientific Research Applications
1. Synthesis and Characterization
(4-Fluoro-3-nitrophenyl)methanamine and its derivatives are primarily used in the synthesis and characterization of complex organic compounds. For instance, a study detailed the synthesis of Schiff bases from 4-nitrocinnamaldehyde and their structural and electronic properties, suggesting potential applications in the development of nonlinear optical (NLO) materials due to their optical properties (Ani et al., 2021).
2. Pharmaceutical Development
Derivatives of (4-Fluoro-3-nitrophenyl)methanamine are involved in pharmaceutical development processes. For instance, the compound has been used in the improved synthesis of retigabine, an anticonvulsant drug, indicating its role in optimizing pharmaceutical synthesis processes (Wang We, 2014).
3. Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of (4-Fluoro-3-nitrophenyl)methanamine are used in the synthesis of novel polymers. A study highlights the preparation of new poly(keto ether ether amide)s with high thermal stability and enhanced solubility, showcasing the role of these derivatives in the development of advanced materials (Sabbaghian et al., 2015).
4. Biological Activity Studies
Studies have also explored the biological activities of compounds synthesized using (4-Fluoro-3-nitrophenyl)methanamine derivatives. For instance, new phosphoramidate derivatives of 5-nitroquinolin-8-ol synthesized from (4-Fluoro-3-nitrophenyl)methanamine showed promising antimicrobial and antioxidant activities, indicating their potential in the development of new bioactive compounds (Reddy et al., 2015).
Safety And Hazards
“(4-Fluoro-3-nitrophenyl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is a substance that requires caution (GHS07) . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXEVNNBBBYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594064 | |
Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)methanamine | |
CAS RN |
771581-73-8 | |
Record name | 4-Fluoro-3-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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